molecular formula C19H20N4O2 B2392281 2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097858-87-0

2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2392281
CAS No.: 2097858-87-0
M. Wt: 336.395
InChI Key: YMWXTZONNCOGRC-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic compound that features an indole moiety, a pyrimidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the ethanone group through a series of reactions involving halogenation, nucleophilic substitution, and cyclization . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF or THF as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring may also play a role in binding to nucleic acids or other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is unique due to its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties

Properties

IUPAC Name

2-indol-1-yl-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-20-9-6-18(21-14)25-16-8-11-23(12-16)19(24)13-22-10-7-15-4-2-3-5-17(15)22/h2-7,9-10,16H,8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWXTZONNCOGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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